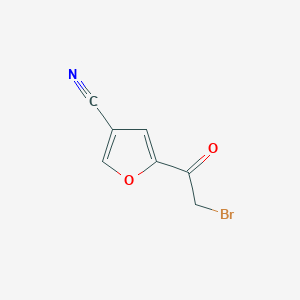

3-Furancarbonitrile, 5-(bromoacetyl)-

Descripción

3-Furancarbonitrile, 5-(bromoacetyl)- is a furan-based heterocyclic compound featuring a nitrile group at the 3-position and a bromoacetyl substituent at the 5-position. The bromoacetyl group (-COCH₂Br) is a reactive moiety widely used in organic synthesis, particularly in alkylation and coupling reactions. This compound’s structure enables its participation in nucleophilic substitutions, where the bromine atom acts as a leaving group, facilitating bond formation with amines, thiols, or other nucleophiles .

For example, α-bromoacetyl derivatives are commonly synthesized via bromoacetylation of precursor molecules using reagents like bromoacetyl bromide or 1-(bromoacetyl)pyrene under basic conditions (e.g., potassium carbonate in acetonitrile) . Similar strategies could apply to functionalizing the furan backbone.

Applications: Bromoacetyl-substituted compounds are pivotal in medicinal chemistry (e.g., generating kinase inhibitors or antimicrobial agents) and materials science (e.g., fluorophore conjugation for sensors) . The nitrile group enhances polarity and may influence binding interactions in bioactive molecules.

Propiedades

Número CAS |

133674-68-7 |

|---|---|

Fórmula molecular |

C7H4BrNO2 |

Peso molecular |

214.02 g/mol |

Nombre IUPAC |

5-(2-bromoacetyl)furan-3-carbonitrile |

InChI |

InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2 |

Clave InChI |

BLWAZLHJQWGVBH-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C#N)C(=O)CBr |

SMILES canónico |

C1=C(OC=C1C#N)C(=O)CBr |

Sinónimos |

3-Furancarbonitrile, 5-(bromoacetyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-Furancarbonitrile, 5-(bromoacetyl)-, highlighting differences in substituents and applications:

*Calculated molecular weight based on formula.

Reactivity and Functional Group Analysis

- Bromoacetyl Group: Shared with 4-bromoacetyl-3-fluorophenylboronic acid and 5-(bromoacetyl)-2-oxoindoline, this group enables nucleophilic substitutions. However, the electronic environment of the parent scaffold (e.g., furan vs. phenylboronic acid) modulates reactivity. For example, the electron-withdrawing boronic acid in 4-bromoacetyl-3-fluorophenylboronic acid enhances electrophilicity at the bromoacetyl site, favoring cross-coupling reactions .

Nitrile Group :

- The nitrile in 3-Furancarbonitrile, 5-(bromoacetyl)- contrasts with the aldehyde in 5-(difluoromethyl)-3-furancarboxaldehyde. Nitriles are less electrophilic but can participate in cycloadditions or serve as hydrogen bond acceptors, whereas aldehydes are more reactive toward nucleophilic additions .

- Aminomethyl vs. Bromoacetyl: Replacing bromoacetyl with aminomethyl (as in 5-(aminomethyl)furan-3-carbonitrile hydrochloride) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or chelation-based applications .

Stability and Handling

- Bromoacetyl compounds generally require cold storage (0–6°C) to prevent decomposition, as noted for 4-bromoacetyl-3-fluorophenylboronic acid .

- The nitrile group in 3-Furancarbonitrile, 5-(bromoacetyl)- may enhance stability compared to aldehydes or amines, which are prone to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.